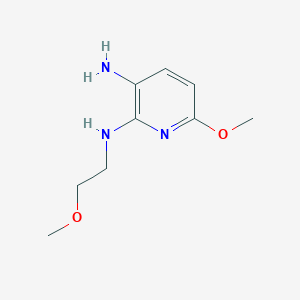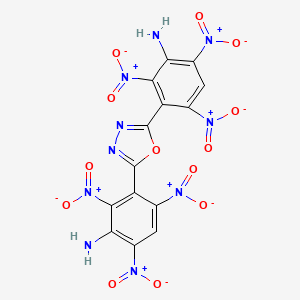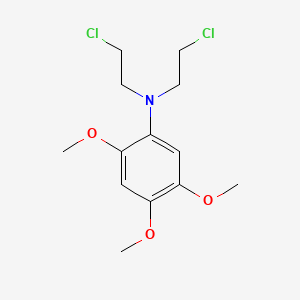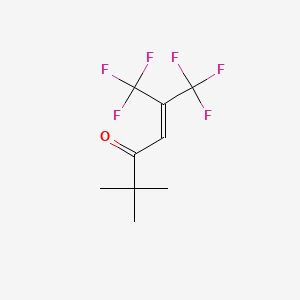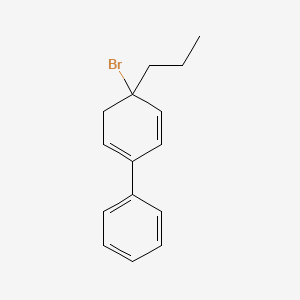
4-Heptanol, 1-dimethylamino-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanol, 1-dimethylamino-5-ethyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain, with a dimethylamino group and an ethyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptanol, 1-dimethylamino-5-ethyl- can be achieved through several methods. One common approach involves the reaction of heptanal with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 4-Heptanol, 1-dimethylamino-5-ethyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Heptanol, 1-dimethylamino-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 4-heptanone or 4-heptanoic acid.
Reduction: Formation of heptane.
Substitution: Formation of various substituted heptanols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Heptanol, 1-dimethylamino-5-ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Heptanol, 1-dimethylamino-5-ethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The dimethylamino group can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
4-Heptanol, 1-dimethylamino-5-ethyl- can be compared with other similar compounds, such as:
4-Heptanol: Lacks the dimethylamino and ethyl groups, resulting in different chemical and biological properties.
1-Dimethylamino-5-ethyl-4-pentanol: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
4-Heptanone: An oxidized form of 4-Heptanol, 1-dimethylamino-5-ethyl-, with different chemical behavior and uses.
Propriétés
Numéro CAS |
89677-14-5 |
|---|---|
Formule moléculaire |
C11H25NO |
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
1-(dimethylamino)-5-ethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-10(6-2)11(13)8-7-9-12(3)4/h10-11,13H,5-9H2,1-4H3 |
Clé InChI |
CDNULJYYRLQZOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(CCCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
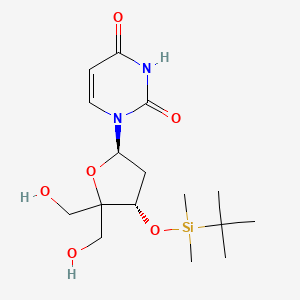
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)

